Enhanced Lipophilicity Relative to Mecoprop
The 3-methyl substitution pattern of the target compound results in a measurably higher partition coefficient (logP) compared to the commercial herbicide mecoprop, which bears a 2-methyl group. The calculated logP for 2-(4-chloro-3-methylphenoxy)propanoic acid is 2.98 [1], whereas mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) has a reported logP of 2.50 [2]. This difference indicates that the 3-methyl isomer is more lipophilic, which can influence its ability to penetrate biological membranes, its distribution in soil-water systems, and its overall environmental mobility.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.98 |
| Comparator Or Baseline | Mecoprop: logP = 2.50 |
| Quantified Difference | ΔlogP = +0.48 (19% relative increase in lipophilicity) |
| Conditions | Calculated using JChem software [1]; experimental logP value reported in Molbase [2] |
Why This Matters
For procurement, this quantifiable difference in logP predicts distinct formulation requirements and environmental behavior, making the target compound a more suitable choice for studies requiring enhanced membrane permeability or altered soil sorption profiles.
- [1] ChemBase. 2-(4-chloro-3-methylphenoxy)propanoic acid. Calculated Properties. Accessed 2026. View Source
- [2] Molbase. 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop). CAS: 93-65-2. Accessed 2026. View Source
